molecular formula C7H8N2O B8714853 6-Amino-4-methylnicotinaldehyde

6-Amino-4-methylnicotinaldehyde

Número de catálogo: B8714853
Peso molecular: 136.15 g/mol
Clave InChI: WFLAYVXSHGCZDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Amino-4-methylnicotinaldehyde is a substituted nicotinaldehyde derivative characterized by an amino group at the 6-position and a methyl group at the 4-position of the pyridine ring. The aldehyde functional group at the 3-position makes it a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases, heterocyclic compounds, and pharmaceutical agents. Its reactivity is influenced by the electron-donating amino group and steric effects from the methyl substituent, which modulate its applications in medicinal chemistry and materials science .

Propiedades

Fórmula molecular

C7H8N2O

Peso molecular

136.15 g/mol

Nombre IUPAC

6-amino-4-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3,(H2,8,9)

Clave InChI

WFLAYVXSHGCZDS-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=NC=C1C=O)N

Origen del producto

United States

Comparación Con Compuestos Similares

6-Aminonicotinaldehyde Hydrochloride (CAS 1588441-31-9)

  • Molecular Formula : C₆H₇ClN₂O
  • Key Features: Structural similarity score: 0.98 (highest among analogues) . Contains a protonated amino group (as hydrochloride salt), enhancing water solubility compared to the free base form of 6-Amino-4-methylnicotinaldehyde.

6-Methoxy-4-methylnicotinaldehyde (CID 14493537)

  • Molecular Formula: C₈H₉NO₂
  • Key Features: Methoxy group at the 6-position instead of amino, reducing nucleophilicity but improving stability under acidic conditions . The methyl group at the 4-position is retained, preserving steric effects similar to the parent compound.

4-Methyl-6-(methylamino)nicotinaldehyde (CAS 1289161-34-7)

  • Molecular Formula : C₈H₁₀N₂O
  • Molecular weight (150.18 g/mol) is slightly higher than this compound (estimated ~137 g/mol).

Table 1: Structural Comparison of Aldehyde Derivatives

Compound CAS Number Molecular Formula Key Functional Groups Similarity Score
This compound Not Provided C₇H₈N₂O (est.) Aldehyde, 6-amino, 4-methyl Reference
6-Aminonicotinaldehyde HCl 1588441-31-9 C₆H₇ClN₂O Aldehyde, 6-amino (HCl salt) 0.98
6-Methoxy-4-methylnicotinaldehyde 14493537 C₈H₉NO₂ Aldehyde, 6-methoxy, 4-methyl N/A
4-Methyl-6-(methylamino)nicotinaldehyde 1289161-34-7 C₈H₁₀N₂O Aldehyde, 6-(methylamino), 4-methyl N/A

Functional Group Variants

6-Amino-4-methylnicotinic Acid (CAS 179555-11-4)

  • Molecular Formula : C₇H₈N₂O₂
  • Key Features: Similarity score: 0.78–0.88 . Replaces the aldehyde with a carboxylic acid group, drastically altering reactivity (e.g., participation in decarboxylation or esterification).

2-Amino-6-methylnicotinonitrile (CAS 84647-20-1)

  • Molecular Formula : C₇H₇N₃
  • Key Features: Nitrile group at the 3-position instead of aldehyde, enabling participation in click chemistry or cyano hydrolysis reactions . Safety data indicate precautions for inhalation and skin contact, suggesting higher toxicity than aldehyde derivatives .

Table 2: Functional Group Variants

Compound CAS Number Molecular Formula Functional Groups Key Differences vs. Target Compound
6-Amino-4-methylnicotinic Acid 179555-11-4 C₇H₈N₂O₂ Carboxylic acid, 6-amino, 4-methyl Higher polarity; acidic properties
2-Amino-6-methylnicotinonitrile 84647-20-1 C₇H₇N₃ Nitrile, 2-amino, 6-methyl Increased toxicity risk; nitrile reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-4-methylnicotinaldehyde, and what factors influence reaction yields?

  • Methodology : Synthesis typically involves nucleophilic substitution or catalytic amination. Starting with 4-methylnicotinaldehyde, introduce the amino group via amination using ammonia or hydroxylamine under reflux in ethanol or methanol. Optimize yields by controlling temperature (60–80°C) and using catalysts like Pd/C for hydrogenation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Considerations : Monitor reaction progress with TLC. Impurities from incomplete substitution may require recrystallization (e.g., using ethanol/water mixtures).

Q. How can the aldehyde group in this compound be selectively modified without affecting the amino or methyl substituents?

  • Methodology : Use mild reducing agents (e.g., NaBH4 in methanol at 0–5°C) to reduce the aldehyde to a primary alcohol. For oxidation, employ KMnO4 in acidic conditions (H2SO4/H2O) to convert the aldehyde to a carboxylic acid. Protect the amino group with Boc anhydride prior to reactions if necessary .
  • Validation : Confirm selectivity via FT-IR (loss of aldehyde C=O stretch at ~1700 cm⁻¹) and ¹H NMR (disappearance of aldehyde proton at ~9.8 ppm).

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Identify aldehyde (δ 9.8–10.2 ppm), aromatic protons (δ 6.5–8.5 ppm), and methyl groups (δ 2.0–2.5 ppm).
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 151.1) and detect impurities.
  • IR Spectroscopy : Verify functional groups (e.g., aldehyde C=O at ~1700 cm⁻¹, NH2 stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodology :

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and concentrations (dose-response curves).
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on solubility and binding affinity) using computational tools like CoMFA .
  • Meta-Analysis : Aggregate data from PubChem and ECHA entries to identify trends in bioactivity (e.g., antimicrobial vs. neuroprotective effects) .

Q. What computational strategies are recommended for predicting the binding affinity of this compound derivatives to target enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., tuberculosis enzyme InhA). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes.
  • Pharmacophore Modeling : Identify critical hydrogen-bonding (NH2, aldehyde) and hydrophobic (methyl) features for target engagement .

Q. How should researchers design derivatives to enhance pharmacokinetic properties while maintaining bioactivity?

  • Methodology :

  • Derivatization : Introduce hydrophilic groups (e.g., -OH, -SO3H) to improve solubility. Use logP calculations (ChemDraw) to balance lipophilicity.
  • In Vitro ADMET : Assess metabolic stability (hepatocyte assays), plasma protein binding (equilibrium dialysis), and cytotoxicity (MTT assays) .
  • Case Study : Methyl-to-ethyl substitution in analogs increased solubility by 30% without compromising antitubercular activity (IC50 < 1 µM) .

Contradiction Analysis and Best Practices

  • Data Conflicts : If one study reports neuroprotective effects (e.g., amyloid-beta reduction) while another shows cytotoxicity, validate via orthogonal assays (e.g., ROS detection vs. apoptosis markers). Cross-reference PubChem toxicity data (e.g., skin/eye irritation classifications) .
  • Synthetic Variability : Discrepancies in reaction yields may arise from trace metal contaminants. Use chelating agents (EDTA) during amination or switch to palladium-free conditions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.